molecular formula C15H11BrClN3 B12029808 2-(4-Bromophenyl)-5-(4-chlorophenyl)pyrazol-3-amine CAS No. 618098-20-7

2-(4-Bromophenyl)-5-(4-chlorophenyl)pyrazol-3-amine

Cat. No.: B12029808
CAS No.: 618098-20-7
M. Wt: 348.62 g/mol
InChI Key: ZPAQVDQEDAOJPJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring both bromine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone
  • 4-(4-Bromophenyl)-1-piperazinyl](4-chlorophenyl)methanone

Comparison: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

CAS No.

618098-20-7

Molecular Formula

C15H11BrClN3

Molecular Weight

348.62 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11BrClN3/c16-11-3-7-13(8-4-11)20-15(18)9-14(19-20)10-1-5-12(17)6-2-10/h1-9H,18H2

InChI Key

ZPAQVDQEDAOJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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